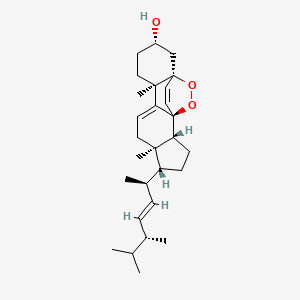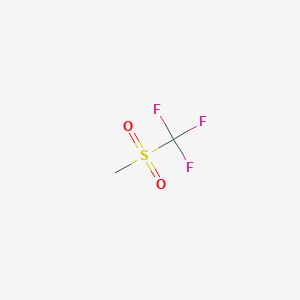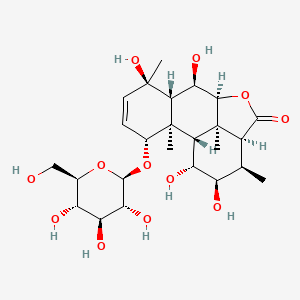![molecular formula C29H42N6O9S B1250103 (4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-6-[(2S,3S)-2-amino-3-phenylbutanoyl]oxy-4-carbamoyl-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1250103.png)
(4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-6-[(2S,3S)-2-amino-3-phenylbutanoyl]oxy-4-carbamoyl-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-6-[(2S,3S)-2-amino-3-phenylbutanoyl]oxy-4-carbamoyl-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antiviral and Cytostatic Activities
Research conducted on derivatives of the compound demonstrated antiviral activities, particularly against Herpes Simplex virus type 2 (HSV-2). However, these derivatives did not show significant cytostatic activity against HeLa cell cultures, indicating specificity in its antiviral applications (Castro‐Pichel et al., 1990).
Antibacterial and Antimicrobial Activities
The compound's derivatives have been explored for their antibacterial properties. Specific carbapenems derived from the compound demonstrated potent antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa (Iso et al., 1996). Additionally, novel heterocyclic compounds based on a derivative of the specified compound were synthesized and exhibited promising antimicrobial activity (El‐Emary et al., 2002).
Antiprotozoal Activities
Some derivatives have shown potential as antiprotozoal agents, with strong DNA affinities and significant in vitro activity against pathogens like T. b. rhodesiense and P. falciparum. Furthermore, excellent in vivo activity in the trypanosomal STIB900 mouse model was noted for certain derivatives, highlighting their potential in treating protozoal infections (Ismail et al., 2004).
Chemical Synthesis and Modification
The compound and its derivatives serve as crucial intermediates in chemical synthesis, enabling the creation of a variety of novel compounds with potential biological activities. Studies have focused on synthesizing and modifying different derivatives to explore their biological functions and applications (Baker et al., 1978).
Eigenschaften
Molekularformel |
C29H42N6O9S |
|---|---|
Molekulargewicht |
650.7 g/mol |
IUPAC-Name |
(4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-6-[(2S,3S)-2-amino-3-phenylbutanoyl]oxy-4-carbamoyl-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C29H42N6O9S/c1-5-15(2)23(30)26(38)34-45(42,43)14-22(36)33-29(28(40)41)20-13-35(4)12-19(25(32)37)18(20)11-21(29)44-27(39)24(31)16(3)17-9-7-6-8-10-17/h6-10,12,15-16,18,20-21,23-24H,5,11,13-14,30-31H2,1-4H3,(H2,32,37)(H,33,36)(H,34,38)(H,40,41)/t15-,16-,18-,20+,21-,23-,24-,29+/m0/s1 |
InChI-Schlüssel |
UEPCEXDSBHEBAB-DLKTYGRBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)CC(=O)N[C@]1([C@H](C[C@@H]2[C@H]1CN(C=C2C(=O)N)C)OC(=O)[C@H]([C@@H](C)C3=CC=CC=C3)N)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NS(=O)(=O)CC(=O)NC1(C(CC2C1CN(C=C2C(=O)N)C)OC(=O)C(C(C)C3=CC=CC=C3)N)C(=O)O)N |
Synonyme |
SB 203208 SB-203208 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





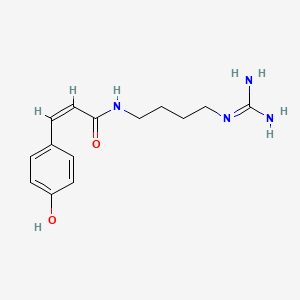

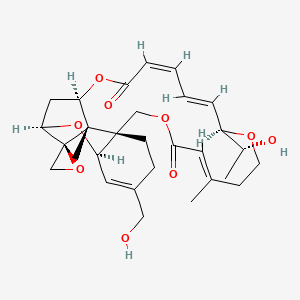
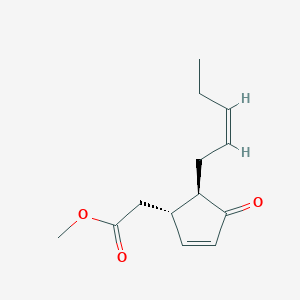
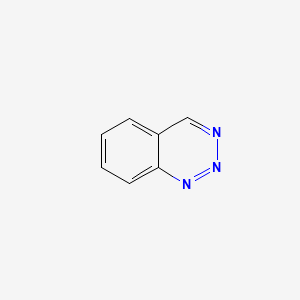
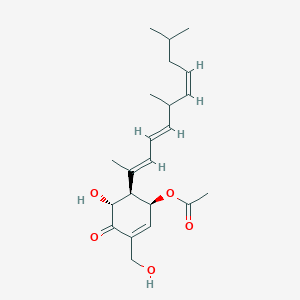

![Naphtho[2,3-b]indolizine-6,11-dione](/img/structure/B1250038.png)
